3,5-Dichloro-3',4'-difluorobenzophenone
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Overview
Description
3,5-Dichloro-3’,4’-difluorobenzophenone is an organic compound with the molecular formula C13H6Cl2F2O and a molecular weight of 287.09 g/mol . It is a derivative of benzophenone, characterized by the presence of two chlorine atoms and two fluorine atoms on the benzene rings. This compound is used in various chemical syntheses and research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3,5-Dichloro-3’,4’-difluorobenzophenone typically involves the reaction of 3,5-dichlorobenzoyl chloride with 3,4-difluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. Industrial production methods may involve similar synthetic routes but on a larger scale, with stringent control over reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3,5-Dichloro-3’,4’-difluorobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene rings can be substituted with other functional groups using appropriate reagents. For example, nucleophilic aromatic substitution can replace chlorine atoms with nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the benzophenone structure can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form more complex structures, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Scientific Research Applications
3,5-Dichloro-3’,4’-difluorobenzophenone is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific enzymes or receptors, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-3’,4’-difluorobenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its action depend on the specific biological system being studied .
Comparison with Similar Compounds
3,5-Dichloro-3’,4’-difluorobenzophenone can be compared with other benzophenone derivatives, such as:
4,4’-Difluorobenzophenone: Lacks chlorine atoms, making it less reactive in substitution reactions.
3,5-Dichlorobenzophenone: Lacks fluorine atoms, resulting in different electronic properties and reactivity.
3,4-Difluorobenzophenone: Lacks chlorine atoms, affecting its chemical behavior and applications.
The presence of both chlorine and fluorine atoms in 3,5-Dichloro-3’,4’-difluorobenzophenone makes it unique, providing a balance of reactivity and stability that is advantageous in various chemical and biological applications.
Properties
IUPAC Name |
(3,5-dichlorophenyl)-(3,4-difluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2F2O/c14-9-3-8(4-10(15)6-9)13(18)7-1-2-11(16)12(17)5-7/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYWSAOVPGUZPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=CC(=CC(=C2)Cl)Cl)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374165 |
Source
|
Record name | 3,5-Dichloro-3',4'-difluorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845781-05-7 |
Source
|
Record name | 3,5-Dichloro-3',4'-difluorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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